molecular formula C10H12O2S B13987292 Methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate

Methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate

Cat. No.: B13987292
M. Wt: 196.27 g/mol
InChI Key: RKGYRBLFUZLEBW-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate typically involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with appropriate reagents. One common method includes the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-iminobutyronitrile to yield the hydrazone derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interfere with cellular signaling pathways in cancer cells. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate is unique due to its specific functional groups and the resulting chemical properties.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylate

InChI

InChI=1S/C10H12O2S/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h4-5,8H,2-3,6H2,1H3

InChI Key

RKGYRBLFUZLEBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(C1)SC=C2

Origin of Product

United States

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